molecular formula C21H14N4O3S2 B2650904 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477486-60-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2650904
M. Wt: 434.49
InChI Key: KJBFMHXOKOTWCE-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a thiazole ring, a pyrrolidine ring, and an amide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of modern methods that can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents . The synthesis of similar compounds has been reported in the literature, where the yield was 86.5% .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a white powder with a melting point of 254–256 °C .

Scientific Research Applications

VEGFR-2 Inhibitors for Cancer Therapy Benzothiazole derivatives, such as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, through enzyme kinetics, confirmed competitive inhibition with ATP, demonstrating excellent kinase selectivity, favorable pharmacokinetics, and robust in vivo efficacy in cancer models, suggesting their potential in cancer therapy (R. Borzilleri et al., 2006).

Electrochemical Synthesis of Benzothiazoles A metal- and reagent-free method for the synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation has been reported. This process allows for the efficient synthesis of benzothiazoles from thioamides, showcasing the versatility of benzothiazoles in pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).

Antimicrobial and Antifungal Agents Benzothiazole and thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. Some compounds showed potent activity against various pathogenic strains, surpassing reference drugs in certain cases. This highlights the therapeutic potential of benzothiazole and thiazole derivatives in addressing infectious diseases (D. Bikobo et al., 2017).

Quantitative Structure-Activity Relationship (QSAR) Studies QSAR studies on benzothiazoles have provided insights into the relationship between chemical structure and biological activity. These studies involve theoretical investigations using molecular orbital theory and density functional theory, aiding in the design of compounds with optimized efficacy (N. Al-Masoudi et al., 2011).

Supramolecular Gelators N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, revealing the significant role of methyl functionality and non-covalent interactions in gelation. This research contributes to the development of new materials with potential applications in various industries (P. Yadav et al., 2020).

Future Directions

Benzothiazole derivatives are of great interest due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, the future directions in this field may involve the development of new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-17-8-9-18(27)25(17)13-5-3-4-12(10-13)19(28)24-21-23-15(11-29-21)20-22-14-6-1-2-7-16(14)30-20/h1-7,10-11H,8-9H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFMHXOKOTWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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